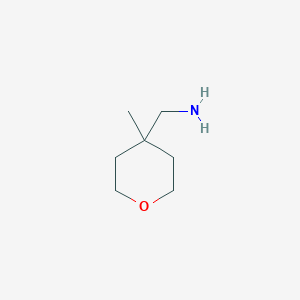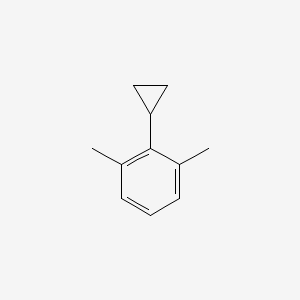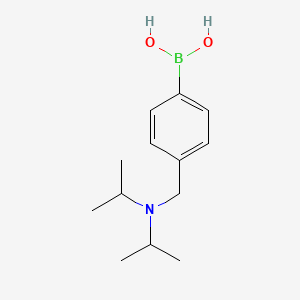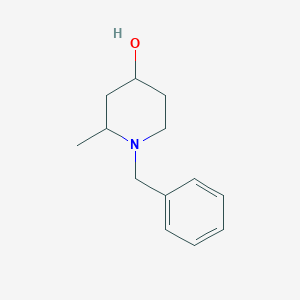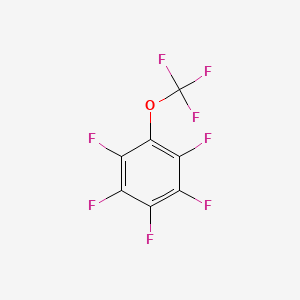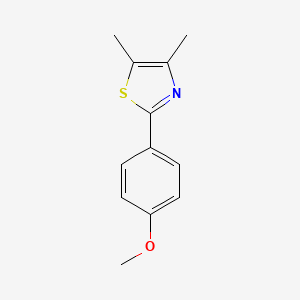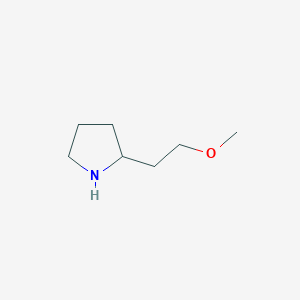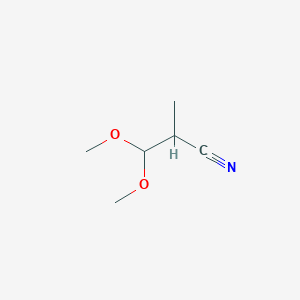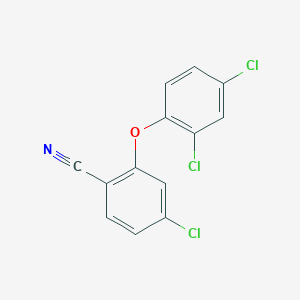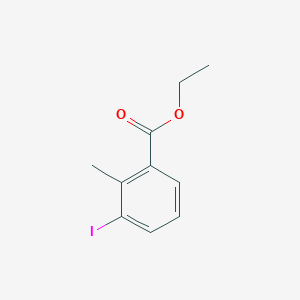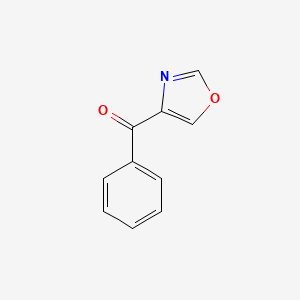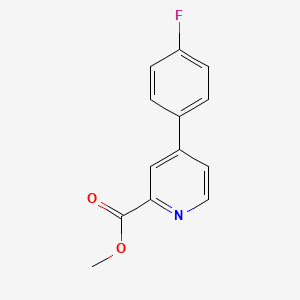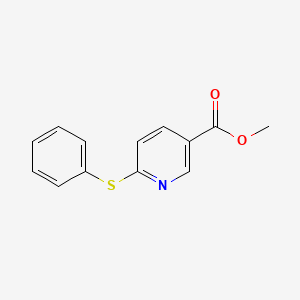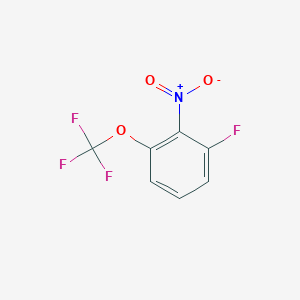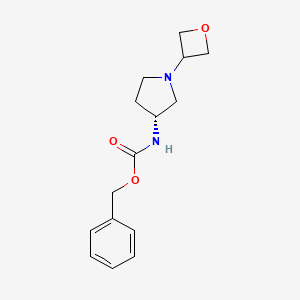
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
Descripción general
Descripción
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate (BOPC) is a synthetic compound that belongs to the group of oxetanes. It is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. BOPC has been found to be a useful synthetic intermediate in the synthesis of various pharmaceuticals and drugs. BOPC has been shown to have a wide range of biological activities, including antiviral, antimicrobial, antifungal, and anti-inflammatory activities. In addition, BOPC has been found to have potential applications as a drug delivery system and as a therapeutic agent.
Aplicaciones Científicas De Investigación
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, which is a core structure in (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, is widely utilized in medicinal chemistry due to its versatility and significant contribution to the pharmacophore space of compounds aimed at treating human diseases. The saturated five-membered ring structure, due to its sp3-hybridization, enables efficient exploration of the pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon known as “pseudorotation”. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, emphasizing the influence of steric factors on biological activity and detailing structure–activity relationships (SAR) of studied compounds (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile Enhancement
The stereochemistry of compounds based on the pyrrolidin-2-one pharmacophore, similar to the one found in (R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate, has been subject to extensive research due to their potential as pharmacological agents in central nervous system applications. These agents are known to facilitate memory processes and attenuate the impairment of cognitive functions. Research on enantiomerically pure derivatives of this class has demonstrated a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, underscoring the significance of stereochemistry in enhancing the pharmacological profile of these compounds (Veinberg et al., 2015).
Matrix Metalloproteinase Inhibitors
Pyrrolidine scaffolds have also been explored for their potential as matrix metalloproteinase (MMP) inhibitors, which are crucial for the treatment of neoplastic, rheumatic, and cardiovascular diseases. Pyrrolidine-based MMP inhibitors have shown low nanomolar activity for some MMP subclasses, making the pyrrolidine ring an excellent starting point for designing MMP inhibitors. This includes a range of compounds such as sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, showcasing the adaptability of the pyrrolidine scaffold in addressing diverse therapeutic targets (Cheng et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[(3R)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)16-13-6-7-17(8-13)14-10-19-11-14/h1-5,13-14H,6-11H2,(H,16,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGHCCLXOHBQA-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)OCC2=CC=CC=C2)C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



